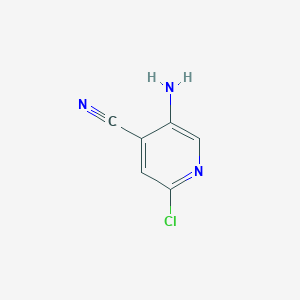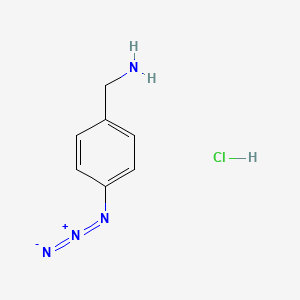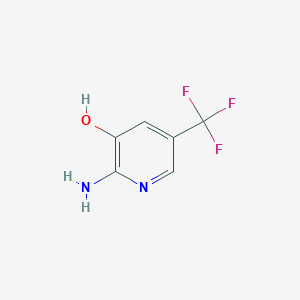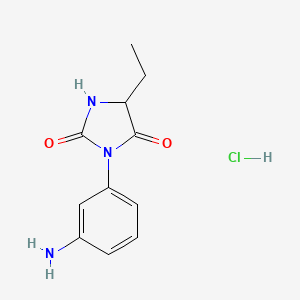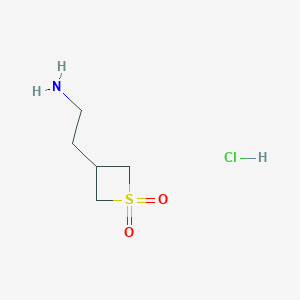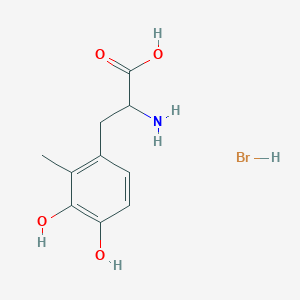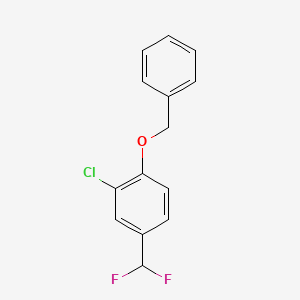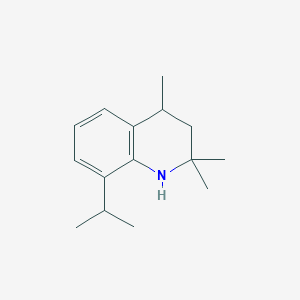![molecular formula C15H19BO3 B1528399 Boronic acid, B-[5-(cyclohexylmethyl)-2-benzofuranyl]- CAS No. 950691-39-1](/img/structure/B1528399.png)
Boronic acid, B-[5-(cyclohexylmethyl)-2-benzofuranyl]-
Übersicht
Beschreibung
Boronic acid, B-[5-(cyclohexylmethyl)-2-benzofuranyl]- is a specialized organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a boronic acid functional group attached to a benzofuran ring, which is further substituted with a cyclohexylmethyl group. The presence of the boronic acid group makes it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The primary method for synthesizing boronic acids involves the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3 . This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .
Industrial Production Methods
In industrial settings, the synthesis of boronic acids often employs large-scale hydroboration reactions. These reactions involve the addition of a B-H bond over an alkene or alkyne to produce the corresponding alkyl or alkenylborane . The process is efficient and allows for the production of boronic acids on a significant scale.
Analyse Chemischer Reaktionen
Types of Reactions
Boronic acid, B-[5-(cyclohexylmethyl)-2-benzofuranyl]- undergoes various types of chemical reactions, including:
Oxidation: Conversion to boronic esters or borates.
Reduction: Formation of boranes.
Substitution: Participation in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Typically involves reagents like hydrogen peroxide or peracids.
Reduction: Utilizes reducing agents such as lithium aluminum hydride.
Substitution: Employs palladium catalysts and bases like potassium acetate in Suzuki-Miyaura reactions.
Major Products
The major products formed from these reactions include boronic esters, borates, and various coupled products depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Boronic acid, B-[5-(cyclohexylmethyl)-2-benzofuranyl]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as a reversible covalent inhibitor in enzyme studies.
Medicine: Explored for its role in drug development, particularly in the synthesis of protease inhibitors.
Wirkmechanismus
The mechanism by which boronic acid, B-[5-(cyclohexylmethyl)-2-benzofuranyl]- exerts its effects involves the formation of reversible covalent bonds with target molecules. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group interacts with palladium catalysts to form a new carbon-carbon bond . This process involves oxidative addition, transmetalation, and reductive elimination steps .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenylboronic acid
- Vinylboronic acid
- Catecholborane
Uniqueness
Boronic acid, B-[5-(cyclohexylmethyl)-2-benzofuranyl]- is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This makes it particularly effective in certain cross-coupling reactions where other boronic acids may not perform as well .
Eigenschaften
IUPAC Name |
[5-(cyclohexylmethyl)-1-benzofuran-2-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BO3/c17-16(18)15-10-13-9-12(6-7-14(13)19-15)8-11-4-2-1-3-5-11/h6-7,9-11,17-18H,1-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUUMBGKGBBKYKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(O1)C=CC(=C2)CC3CCCCC3)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 2-{[1-(ethylcarbamoyl)piperidin-4-yl]amino}acetate](/img/structure/B1528316.png)
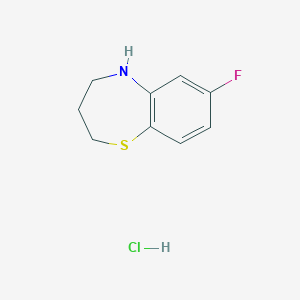
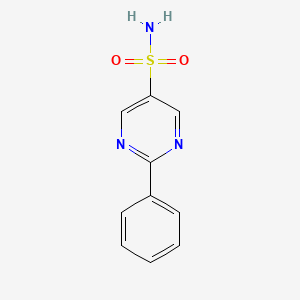
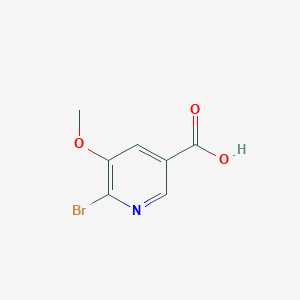
![tert-butyl N-[3-hydroxy-2-(pyridin-4-ylmethyl)propyl]carbamate](/img/structure/B1528322.png)
![1-{4,5,7-trimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one](/img/structure/B1528323.png)
